

liquid-liquid extraction protocol for diisooctyl phthalate in soil

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diisooctyl phthalate*

Cat. No.: *B129133*

[Get Quote](#)

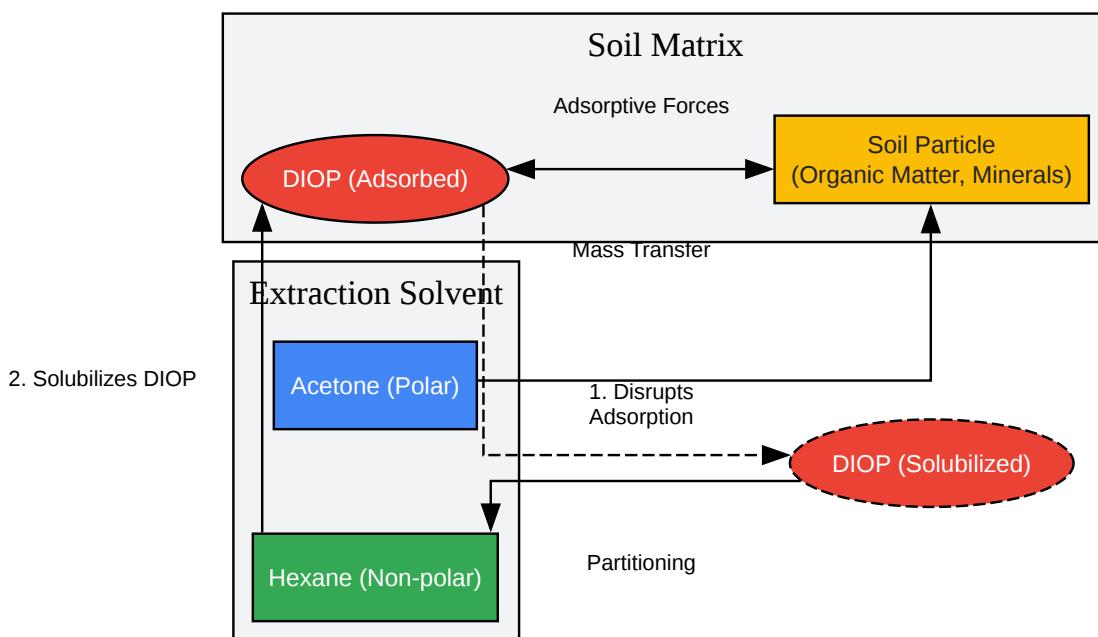
Application Note & Protocol

Topic: High-Efficiency Liquid-Liquid Extraction of **Diisooctyl Phthalate (DIOP)** from Complex Soil Matrices for Chromatographic Analysis

Abstract and Introduction

Diisooctyl phthalate (DIOP) is a high molecular weight phthalate ester extensively used as a plasticizer to impart flexibility and durability to a wide range of polymeric materials.^[1] Its widespread use and the fact that it is not chemically bound to the polymer matrix lead to its continuous leaching into the environment, with soil acting as a primary sink.^[2] Due to concerns over its potential endocrine-disrupting properties and environmental persistence, regulatory bodies and researchers require robust and reliable methods for its quantification in environmental samples.^[3]

Extracting non-volatile, hydrophobic compounds like DIOP from complex, heterogeneous soil matrices presents a significant analytical challenge. The analyte can be strongly adsorbed to organic matter and mineral surfaces, making its quantitative removal difficult. This application note presents a detailed protocol for the efficient liquid-liquid extraction (LLE) of DIOP from soil. The method is grounded in the principles of established regulatory guidelines, such as those from the U.S. Environmental Protection Agency (EPA), and is optimized for high recovery and reproducibility. We will delve into the causality behind each procedural step, from solvent selection to quality control, providing researchers with a comprehensive guide for accurate DIOP determination.


Principle of the Method: Overcoming Analyte-Matrix Interactions

The successful extraction of DIOP from soil hinges on disrupting the physical and chemical interactions between the analyte and the soil matrix, and then solubilizing the analyte in a suitable organic solvent. DIOP is a non-polar molecule with very low water solubility (<0.1 g/L) and a high octanol-water partition coefficient ($\log K_{ow} \approx 8$), indicating its strong preference for non-aqueous environments.^{[3][4]} The core principle of this protocol is to use a dual-solvent system to efficiently partition the hydrophobic DIOP from the solid soil phase into the liquid solvent phase.

Causality of Solvent Selection: A mixture of acetone and hexane (1:1 v/v) is employed, as recommended in EPA methodologies for semi-volatile organic compounds.^[5]

- Acetone: This polar, water-miscible solvent acts as a "wetting agent." It penetrates the soil pores and hydrates the mineral surfaces, effectively disrupting the strong adsorptive forces (e.g., van der Waals forces, hydrogen bonding) between DIOP and soil organic matter or clay particles.
- Hexane: As a non-polar solvent, hexane is an excellent solubilizing agent for the non-polar DIOP molecule ("like dissolves like").

This sequential action—disruption by acetone followed by solubilization in hexane—ensures a highly efficient transfer of DIOP from the matrix into the extraction solvent. The process is often enhanced by mechanical energy, such as ultrasonic agitation, which accelerates mass transfer.
^{[6][7]}

[Click to download full resolution via product page](#)

Caption: Principle of dual-solvent extraction for DIOP from soil.

Materials and Reagents

Equipment

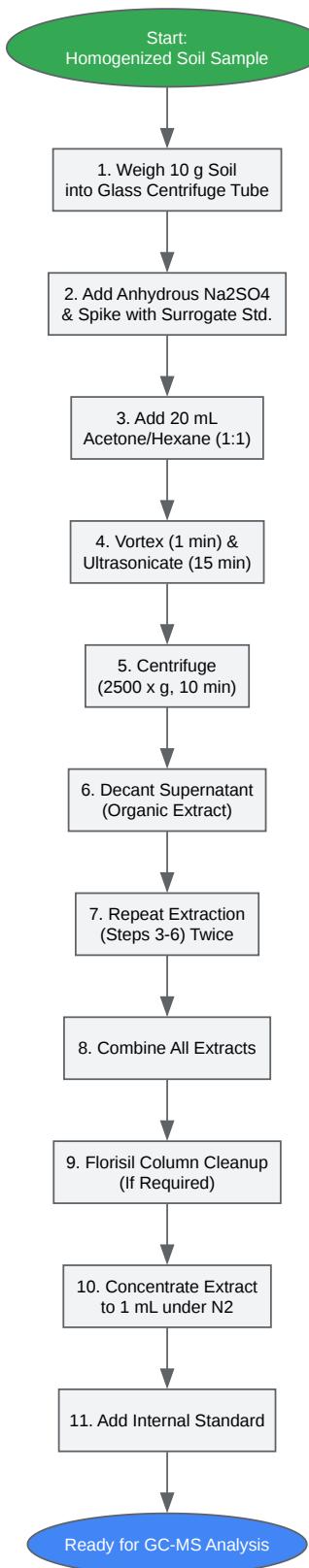
- Top-pan analytical balance (± 0.01 g)
- 50 mL borosilicate glass centrifuge tubes with PTFE-lined screw caps
- Ultrasonic bath or probe sonicator
- High-speed refrigerated centrifuge
- Vortex mixer
- Nitrogen evaporation system or rotary evaporator
- Glass Pasteur pipettes and bulbs

- 2 mL autosampler vials with PTFE-lined septa
- Syringe filters (0.45 µm, PTFE)
- Glass funnels and fluted filter paper
- Chromatography column (glass, ~1 cm ID) for cleanup

Reagents and Standards

- Solvents: Acetone, n-Hexane (Pesticide grade or equivalent)
- Drying Agent: Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours and stored in a desiccator)
- Standards:
 - **Diisooctyl phthalate** (DIOP) analytical standard (>99% purity)
 - Surrogate Standard: e.g., Dibutyl phthalate-d4 (DBP-d4) or Benzyl benzoate
 - Internal Standard: e.g., Terphenyl-d14 or Phenanthrene-d10
- Cleanup Sorbent: Florisil® (60-100 mesh), activated by heating at 130°C for at least 16 hours.

Note on Contamination: Phthalates are ubiquitous environmental and laboratory contaminants. [8] All glassware must be scrupulously cleaned, rinsed with solvent, and baked. Avoid using any plastic materials (e.g., pipette tips, storage containers) during sample preparation and extraction.[6]


Detailed Experimental Protocol

This protocol is designed for the extraction of a 10 g soil sample. Adjust volumes proportionally for different sample sizes.

Sample Preparation

- Air-dry the soil sample in a clean, well-ventilated area, shielded from dust, until it reaches a constant weight. Alternatively, use a freeze-dryer.
- Homogenize the dried sample by grinding and sieving through a 2 mm stainless steel sieve.
- Store the homogenized sample in a pre-cleaned amber glass jar at 4°C until extraction.

Extraction Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for DIOP extraction from soil.

Step-by-Step Methodology

- Weighing and Spiking:
 - Weigh 10.0 ± 0.1 g of the homogenized soil sample into a 50 mL glass centrifuge tube.
 - For samples with high moisture content, mix the soil with 10 g of anhydrous sodium sulfate until a free-flowing mixture is obtained.^[5] This prevents solvent clumping and improves extraction efficiency.
 - Spike the sample with a known amount of surrogate standard solution (e.g., 100 μ L of 10 μ g/mL DBP-d4). The surrogate is used to monitor the efficiency of the extraction process for each individual sample.
- First Extraction:
 - Add 20 mL of the acetone/hexane (1:1 v/v) extraction solvent to the tube.
 - Secure the cap tightly and vortex the mixture for 1 minute to ensure thorough initial mixing.
 - Place the tube in an ultrasonic bath and sonicate for 15 minutes. Maintain the bath temperature below 30°C to prevent loss of volatile components.^{[9][10]}
 - Centrifuge the tube at 2500 x g for 10 minutes to pellet the soil particles.
 - Carefully decant the supernatant (the solvent extract) into a clean collection flask.
- Repeat Extractions:
 - Add a fresh 20 mL aliquot of acetone/hexane to the soil pellet remaining in the centrifuge tube.
 - Repeat the vortexing, sonication, centrifugation, and decanting steps.
 - Perform a third extraction in the same manner. A triple extraction ensures near-quantitative recovery of the target analyte.
 - Combine all three supernatants in the collection flask.

- Extract Cleanup (Perform if high levels of co-extractives are expected):
 - Prepare a small chromatography column packed with 5 g of activated Florisil®, topped with 1 cm of anhydrous sodium sulfate.
 - Pass the combined extract through the Florisil® column. This step removes polar interferences that could negatively impact the chromatographic analysis.[\[11\]](#)
 - Rinse the column with a small amount of hexane and collect the eluate with the extract.
- Concentration and Final Preparation:
 - Concentrate the combined, cleaned extract to a final volume of approximately 0.9 mL using a gentle stream of nitrogen or a rotary evaporator.
 - Add a precise amount of internal standard (e.g., 100 μ L of 10 μ g/mL Terphenyl-d14). The internal standard is used for quantification during the final analysis, correcting for variations in injection volume.
 - Adjust the final volume to exactly 1.0 mL with hexane.
 - Transfer the final extract to a 2 mL autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the protocol.

Parameter	Value/Instruction	Rationale
Sample Weight	10.0 g	Provides a representative sample size for typical soil analysis.
Drying Agent	10 g Anhydrous Na ₂ SO ₄	Removes residual water, ensuring efficient extraction by organic solvents.[5]
Extraction Solvent	Acetone:n-Hexane (1:1 v/v)	Dual-solvent system to disrupt matrix binding and solubilize DIOP.[6]
Solvent Volume	3 x 20 mL	Ensures an adequate solvent-to-sample ratio for exhaustive extraction.
Extraction Time	15 minutes per cycle	Sufficient time for mass transfer of the analyte into the solvent phase.[12]
Extraction Method	Ultrasonic Agitation	Provides mechanical energy to enhance the extraction process.[13]
Centrifugation	2500 x g for 10 min	Achieves clear separation of the solvent extract from the solid soil matrix.
Final Extract Volume	1.0 mL	Provides a suitable concentration for typical GC-MS analysis.

Quality Control and Subsequent Analysis

To ensure the trustworthiness and validity of the results, a stringent quality control (QC) regimen is mandatory.[14]

- Method Blank: A clean matrix (e.g., baked sand) is extracted and analyzed alongside the samples to check for contamination introduced during the procedure.
- Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of DIOP is analyzed to assess the accuracy of the method. Recovery should typically fall within 70-130%.
- Matrix Spike/Matrix Spike Duplicate (MS/MSD): A duplicate of a field sample is spiked with a known amount of DIOP. This helps to evaluate the effect of the specific sample matrix on extraction efficiency and method precision.
- Surrogate Recovery: The recovery of the surrogate standard (e.g., DBP-d4) must be calculated for every sample. Recoveries outside the established control limits (e.g., 60-140%) may indicate a problem with the extraction for that specific sample.

The final extracts are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), following procedures outlined in methods such as EPA Method 8270D.[15][16] GC provides the necessary separation of DIOP from other co-extracted compounds, while MS provides definitive identification and quantification based on its unique mass spectrum.[17][18]

References

- U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3540C: Soxhlet Extraction. EPA.gov. [\[Link\]](#)
- Amtius. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Properties of **Diisooctyl Phthalate** for Industrial Applications. Ningbo Inno Pharmchem Co., Ltd. [\[Link\]](#)
- U.S. Environmental Protection Agency. (2023, October 25). SW-846 Test Method 3540C: Soxhlet Extraction. EPA.gov. [\[Link\]](#)
- U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3540C: Soxhlet Extraction. EPA.gov. [\[Link\]](#)
- Liu, Y., et al. (2018). Determination of phthalate esters in soil using a quick, easy, cheap, effective, rugged, and safe method followed by GC-MS.
- U.S. Consumer Product Safety Commission. (2011, May 2).
- Enthalpy Analytical. (2022, January 6).
- Liang, C., et al. (2010).
- Chemcasts. (n.d.). **diisooctyl phthalate** (CAS 27554-26-3) Properties. Chemcasts. [\[Link\]](#)

- U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. EPA.gov. [\[Link\]](#)
- Liu, Y., et al. (2018). Determination of phthalate esters in soil using a quick, easy, cheap, effective, rugged, and safe method followed by GC-MS. Ouc.edu.cn. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.).
- Molapo, K. M., et al. (2018). Determination and quantification of phthalic acid esters from the soil collected from the municipal solid-waste dumpsite in Maseru using a simple vortex-assisted low-volume organic solvent extraction. MedCrave online. [\[Link\]](#)
- Australian Industrial Chemicals Introduction Scheme. (n.d.).
- Brumley, W. C., et al. (1994). Determination of Phthalates in Water and Soil by Tandem Mass Spectrometry Under Chemical Ionization Conditions with Isobutane as Reagent Gas.
- U.S. Environmental Protection Agency. (n.d.). EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Epa.gov. [\[Link\]](#)
- Liang, C., et al. (2010). Determination of Phthalate Esters in Soil Samples by Microwave Assisted Extraction and High Performance Liquid Chromatography.
- Brumley, W. C., et al. (1994). Determination of Phthalates in Water and Soil by Tandem Mass Spectrometry Under Chemical Ionization Conditions with Isobutane as Reagent Gas. Oxford Academic. [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods.
- Provoost, L. (n.d.). EPA 8270 Semi-volatile Analysis on an Agilent J&W FactorFour VF-5ms GC Column. Agilent. [\[Link\]](#)
- Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
- Molapo, K. M., et al. (2018). Extraction of different phthalates from the spiked soil samples using....
- Čechmánková, J., & Svobodová, M. (2012). Analysis of Phthalate Presence in Agricultural Soils in the Czech Republic. Polish Journal of Environmental Studies. [\[Link\]](#)
- Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek.com. [\[Link\]](#)
- Wang, J., et al. (2015). [Determination of phthalic acid esters in soil by gas chromatography-tandem mass spectrometry].
- Dindar, E., et al. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater. Frontiers in Environmental Science. [\[Link\]](#)
- Huerlimann, R., et al. (2021). Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples. PubMed Central. [\[Link\]](#)
- U.S. Environmental Protection Agency. (n.d.).
- National Environmental Methods Index. (n.d.).

- Food and Agriculture Organization of the United Nations. (2022, April 12). Standard operating procedure for soil available micronutrients. FAO.org. [Link]
- U.S. Environmental Protection Agency. (n.d.). Method 3571: Extraction of Solid and Aqueous Samples for Chemical Agents. EPA.gov. [Link]
- Tfaily, M. M., et al. (2017). Sequential extraction protocol for organic matter from soils and sediments using high resolution mass spectrometry. PubMed. [Link]
- Ritsema, R., & Cofino, W. P. (1994). Solid Phase Extraction Method for Selective Determination of Phthalate Esters in the Aquatic Environment.
- Tfaily, M. M., et al. (2017). Sequential extraction protocol for organic matter from soils and sediments using high resolution mass spectrometry.
- Chen, Y., et al. (2022). Extraction Methods Determine the Quality of Soil Microbiota Acquisition. MDPI. [Link]
- Pagnossim, C. Z., et al. (2015). Ultrasonic assisted extraction to obtain bioactive, antioxidant and antimicrobial compounds from marcela. CABI Digital Library. [Link]
- Li, Y., et al. (2021). Deep eutectic solvent-based ultrasound-assisted extraction in soil samples preparation and elemental determination by ICP-OES.
- Erol, E., et al. (2024). Ultrasound-Assisted Extraction of Bioactive Compounds From Black Pine (*Pinus nigra*) Bark. NIH. [Link]
- Herrera-Pool, E., et al. (2022). Ultrasound-Assisted Extraction of Phenolic Compounds from Different Maturity Stages and Fruit Parts of Cordia dodecandra A. DC.: Quantification and Identification by UPLC-DAD-ESI-MS/MS. MDPI. [Link]
- Zhou, Y., et al. (2022).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Frontiers | Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater [frontiersin.org]
- 3. cpsc.gov [cpsc.gov]
- 4. nbinno.com [nbinno.com]

- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. NEMI Method Summary - 506 [nemi.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasonic Extraction of Bioactive Compounds from Green Soybean Pods and Application in Green Soybean Milk Antioxidants Fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-Assisted Extraction of Bioactive Compounds From Black Pine (*Pinus nigra*) Bark: Optimization and Evaluation of Their In Vitro Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. epa.gov [epa.gov]
- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 16. gcms.cz [gcms.cz]
- 17. fses.oregonstate.edu [fses.oregonstate.edu]
- 18. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- To cite this document: BenchChem. [liquid-liquid extraction protocol for diisooctyl phthalate in soil]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129133#liquid-liquid-extraction-protocol-for-diisooctyl-phthalate-in-soil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com